

# Application Note: Precision Mapping of Histone Acetylation Using Acetic-2-13C Anhydride

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## Compound of Interest

Compound Name: Acetic-2-13C acid, anhydride

CAS No.: 17830-01-2

Cat. No.: B6595059

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## Executive Summary

Histone acetylation is a dynamic post-translational modification (PTM) critical for chromatin regulation.<sup>[1][2][3][4]</sup> Quantifying the "occupancy"—the ratio of acetylated to unmodified lysine at a specific site—is challenging due to the rapid turnover of these marks.

This guide details the use of Acetic-2-13C anhydride (

) as a chemical probe.<sup>[2]</sup> Unlike standard propionic anhydride, this reagent introduces a minimal mass shift (+1.003 Da per site) and a spin-active

nucleus.<sup>[2]</sup> This unique property enables two distinct high-value applications:

- Quantitative Mass Spectrometry (CoMetChem/SILAC): Distinguishing in vitro derivatized sites (unmodified in vivo) from endogenous acetylation, particularly in metabolic tracing experiments where carbon sources are manipulated.<sup>[2]</sup>
- Nuclear Magnetic Resonance (NMR): Introducing a

-enriched methyl probe onto lysine side chains to study histone tail dynamics and interaction interfaces (e.g., Bromodomain binding) with high sensitivity.[2]

## Scientific Mechanism & Rationale

### The Chemical Derivatization Strategy

To quantify histone acetylation, one must prevent the artificial digestion of lysine residues by trypsin.[5] Chemical acylation blocks the

-amino group of unmodified lysines, forcing trypsin to cleave only at arginines (Arg-C-like activity).[2] This generates consistent peptide lengths regardless of the original acetylation state.

The Reaction: Acetic-2-13C anhydride reacts with the nucleophilic

-amine of lysine (and the N-terminus) to form a stable amide bond.[2]

- Endogenous Acetylation: Contains natural abundance Carbon ( ).[2] Mass shift: +42.01 Da.
- Chemical Acetylation (Probe): Contains a at the methyl position.[2][6] Mass shift: +43.01 Da.

Why Acetic-2-13C? While Deuterated (

) or Propionic anhydrides are common, Acetic-2-13C is preferred when:

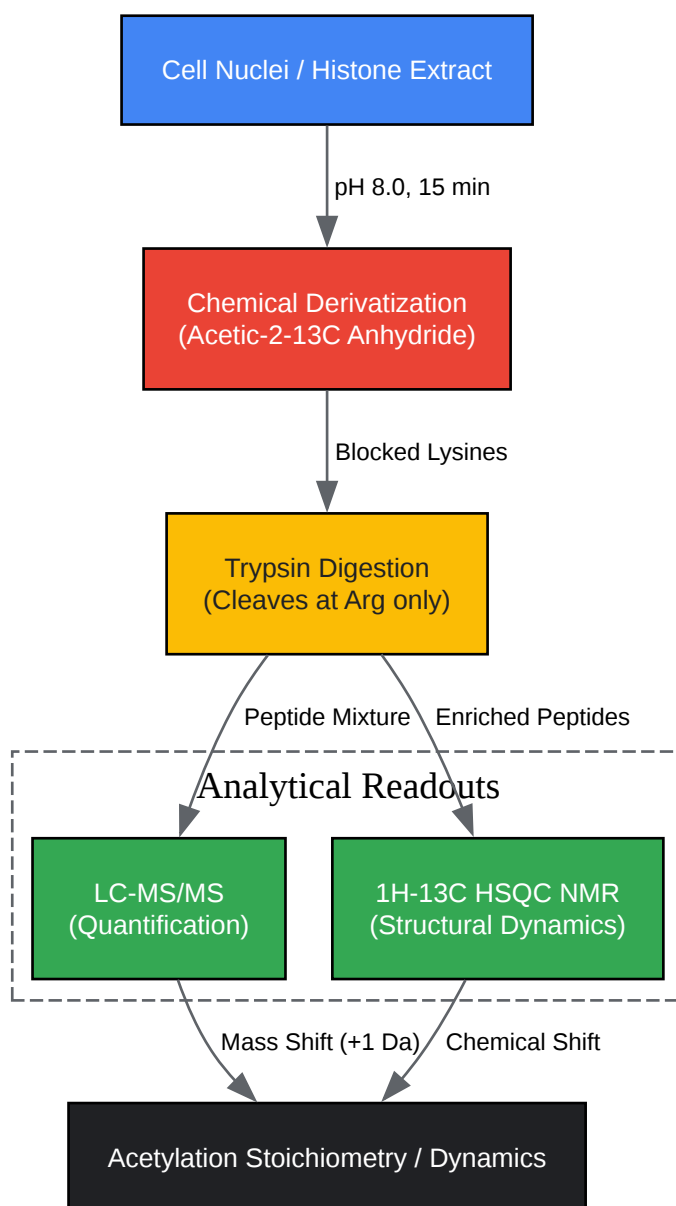
- Chromatographic Co-elution is Critical: Deuterated peptides often elute slightly earlier than hydrogenated counterparts in Reverse Phase LC (the "Deuterium Effect").

isotopes have negligible effects on retention time, ensuring perfect co-elution of endogenous and chemically labeled peptides for accurate MS quantification.

- NMR Studies: The

group has favorable relaxation properties and a distinct chemical shift, making it an ideal probe for solution-state NMR of disordered histone tails.

## Experimental Workflow Diagram



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Figure 1: Workflow for histone derivatization using Acetic-2-13C anhydride. Unmodified lysines are blocked with the heavy isotope, distinguishing them from endogenous modifications.

## Detailed Protocol: Chemical Derivatization

Safety Note: Acetic anhydride is corrosive and lachrymatory. Perform all steps in a fume hood.

## Materials Required[1][3][4][5][7][8][9][10]

- Reagent: Acetic-2-13C anhydride (99 atom % 13C).[2][6]
- Buffer: 50 mM Ammonium Bicarbonate ( ), pH 8.0.
- Quenching Agent: Ammonium Hydroxide ( ) or Hydroxylamine.[2]
- Solvent: Acetonitrile (ACN), LC-MS grade.[2]

## Step-by-Step Methodology

### Phase 1: Histone Extraction & Preparation[1]

- Isolate nuclei from cells ( cells) using standard hypotonic lysis buffers.[2]
- Extract histones using 0.2 M (sulfuric acid) for 2 hours at 4°C.
- Precipitate histones with 33% TCA (Trichloroacetic acid), wash with acetone, and air dry.
- Resuspension: Dissolve the histone pellet in 20 µL of water.
- Buffering: Add 20 µL of 100 mM (pH 8.0) to reach a final concentration of 50 mM. Verify pH is ~8.0 using spotting paper.[2]

### Phase 2: Acetic-2-13C Labeling (The Critical Step)

Rationale: Rapid derivatization is required to prevent side reactions.[2] The anhydride hydrolyzes quickly in water, so it must be added in excess.

- Preparation: Prepare a fresh solution of Acetic-2-13C anhydride in dry ACN (1:3 v/v ratio). Do not store this solution.

- Reaction: Add the anhydride/ACN mix to the histone sample in a 1:2 ratio (e.g., add 10  $\mu$ L reagent to 40  $\mu$ L sample).
- Incubation: Vortex immediately and incubate at Room Temperature (RT) for 15 minutes.
- Repeat: The reaction often does not reach 100% completion in one round due to pH drop (acetic acid byproduct).
  - Adjust pH back to 8.0 using small volumes of .
  - Add a second aliquot of Acetic-2-13C anhydride/ACN.[2]
  - Incubate for another 15 minutes.
- Quenching: Add 50% Hydroxylamine or simply dry the sample down in a SpeedVac to remove excess reagent and byproducts.

### Phase 3: Enzymatic Digestion[2]

- Resuspend the dried, derivatized histones in 50 mM .
- Add Trypsin (sequencing grade) at a 1:20 (enzyme:substrate) ratio.[2]
- Incubate overnight at 37°C.
  - Note: Since Lysines are now acetylated (either endogenously or chemically), Trypsin will only cleave at Arginine (Arg) residues.[2]

## Analytical Analysis & Data Interpretation

### A. Mass Spectrometry (LC-MS/MS)

The goal is to calculate the Stoichiometry of Acetylation for a specific lysine (e.g., H3K9).

Spectral Discrimination:

- Endogenous Acetyl-Lysine: Mass = Peptide + 42.01 Da.[2]
- In-vitro (13C) Acetyl-Lysine: Mass = Peptide + 43.01 Da.[2]

Data Processing Table:

Feature	Endogenous Mark	Chemical Label (Acetic-2-13C)
Origin	Added by HAT enzymes in vivo	Added by researcher in vitro
Target	Specific Lysines (biologically regulated)	All previously unmodified Lysines
Mass Shift	+42.0106 Da	+43.0140 Da
Interpretation	Represents the "Acetylated Fraction"	Represents the "Unmodified Fraction"

Calculation:

[2]

Technical Caveat: The +1 Da shift of Acetic-2-13C overlaps with the natural M+1 isotopic peak of the endogenous peptide. High-resolution MS (Orbitrap/FT-ICR) is recommended.[2] Alternatively, mathematical deconvolution algorithms must be applied to subtract the natural isotopic contribution from the labeled peak intensity.

## B. NMR Spectroscopy

For structural biologists, the Acetic-2-13C label serves as a sensitive probe.[2]

- Acquisition: Collect 2D

HSQC spectra.

- Signal: The

methyl group provides a sharp, intense peak.

- Application: Monitor chemical shift perturbations (CSP) upon titration with "Reader" proteins (e.g., BRD4). The <sup>13</sup>C label allows you to see exactly which lysine is interacting, even in the disordered tail.

## Troubleshooting & Quality Control

Issue	Probable Cause	Corrective Action
Incomplete Derivatization	pH dropped below 7.0 during reaction.	Monitor pH after first addition; add to maintain pH 8.0. Perform double-derivatization.[2]
Over-labeling (O-acetylation)	Reaction time too long or excess reagent.[2]	Treat samples with Hydroxylamine after reaction to reverse Ser/Thr O-acetylation (N-acetylation is stable).[2]
Low MS Signal	Sample loss during drying or precipitation.[2]	Avoid TCA precipitation for small samples; use column desalting.[2]
Overlapping Isotope Peaks	+1 Da shift is insufficient for low-res MS.	Ensure MS resolution > 60,000.[2] Consider using -acetic anhydride (+3 Da) if resolution is limiting.[2]

## References

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- Reagent Data: PubChem Compound Summary for Acetic-2-13C anhydride. [2]

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